2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core, substituted with a 2-chloro-6-fluorophenylmethylsulfanyl group and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with 2-aminothiophenol under acidic conditions to yield the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine core can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thienopyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5,6-dimethyl-3-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-one
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
Uniqueness
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit kinases selectively makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2OS2/c20-14-7-4-8-15(21)13(14)11-26-19-22-16-9-10-25-17(16)18(24)23(19)12-5-2-1-3-6-12/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHWTECFFYWFHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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